molecular formula C12H19NO B13252867 2-Methoxy-N-(pentan-2-YL)aniline

2-Methoxy-N-(pentan-2-YL)aniline

Cat. No.: B13252867
M. Wt: 193.28 g/mol
InChI Key: JKLFJKPIJJTQEE-UHFFFAOYSA-N
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Description

2-Methoxy-N-(pentan-2-YL)aniline (CAS: 1157213-79-0) is an aniline derivative with the molecular formula C₁₃H₂₁NO and a molecular weight of 207.31 g/mol . Structurally, it features a methoxy (-OCH₃) substituent at the 2-position of the benzene ring and a branched pentan-2-yl group attached to the nitrogen atom. This compound is part of a broader class of N-alkylated anilines, which are widely used as intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals. Notably, commercial availability of this compound has been discontinued, as indicated by supplier records .

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

2-methoxy-N-pentan-2-ylaniline

InChI

InChI=1S/C12H19NO/c1-4-7-10(2)13-11-8-5-6-9-12(11)14-3/h5-6,8-10,13H,4,7H2,1-3H3

InChI Key

JKLFJKPIJJTQEE-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NC1=CC=CC=C1OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N-(pentan-2-yl)aniline can be achieved through several methods. One common approach involves the reaction of 2-methoxyaniline with a suitable alkylating agent such as 2-bromopentane. The reaction typically occurs in the presence of a base like potassium carbonate and a solvent such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the alkylation process, resulting in the formation of 2-Methoxy-N-(pentan-2-yl)aniline .

Industrial Production Methods

Industrial production of 2-Methoxy-N-(pentan-2-yl)aniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-(pentan-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to produce amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinones or nitroso derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives depending on the reagent used.

Scientific Research Applications

2-Methoxy-N-(pentan-2-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-N-(pentan-2-yl)aniline involves its interaction with specific molecular targets. The methoxy and pentan-2-yl groups influence the compound’s binding affinity and selectivity towards these targets. The compound can modulate enzymatic activity, receptor binding, and signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-Methoxy-N-(pentan-2-YL)aniline, highlighting differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Applications/Research Findings Evidence Source
2-Methoxy-N-(pentan-2-YL)aniline C₁₃H₂₁NO 207.31 Methoxy, pentan-2-yl Intermediate in organic synthesis
(E)-2-Methoxy-N-(quinolin-2-ylmethylene)aniline (MQA) C₁₇H₁₅N₂O 269.32 Schiff base (C=N), quinoline moiety Fluorescent chemosensor for Zn²+/Hg²+ ions
2-Chloro-N-(methoxymethyl)aniline C₈H₁₀ClNO 171.62 Chloro, methoxymethyl Building block for pharmaceuticals, agrochemicals
(Z)-2-Methoxy-N-[(5-nitrothiophen-2-yl)methylidene]aniline C₁₂H₁₁N₂O₃S 263.29 Schiff base, nitrothiophene Antibiotic and antitumor drug synthesis
N-(4-Methoxyphenyl)-2-nitroaniline C₁₃H₁₂N₂O₃ 244.25 Nitro, 4-methoxyphenyl Hazardous handling (requires safety protocols)
2-Methoxy-N-(thiazol-5-ylmethyl)aniline C₁₁H₁₂N₂OS 220.29 Thiazole ring Undisclosed (research intermediate)

Key Structural and Functional Comparisons:

Substituent Effects on Reactivity and Applications: Schiff Bases (MQA and Nitrothiophene Derivative): The presence of a C=N bond in MQA and the nitrothiophene derivative enhances their metal-binding capacity, making them effective in sensor technology (MQA for Zn²+/Hg²+ detection) and antibiotic synthesis . Halogenated Derivatives (2-Chloro-N-(methoxymethyl)aniline): The chloro group increases electrophilicity, facilitating nucleophilic substitution reactions critical in drug development . Nitro Group (N-(4-Methoxyphenyl)-2-nitroaniline): The nitro group introduces oxidative and explosive hazards but also contributes to electron-withdrawing effects, influencing reactivity in aromatic systems .

Biological and Industrial Relevance: MQA's selectivity for Zn²+/Hg²+ in aqueous environments highlights its utility in environmental monitoring and biomedical diagnostics . The discontinued status of 2-Methoxy-N-(pentan-2-YL)aniline contrasts with the commercial promotion of 2-Chloro-N-(methoxymethyl)aniline, underscoring market-driven prioritization of halogenated anilines .

Thermodynamic and Safety Considerations :

  • Compounds with nitro groups (e.g., N-(4-Methoxyphenyl)-2-nitroaniline) require stringent safety protocols due to instability and toxicity , whereas Schiff bases like MQA are robust under experimental conditions .

Research Findings and Trends

  • Coordination Chemistry : Schiff base derivatives (e.g., MQA) are pivotal in forming metal complexes with transition metals, enabling applications in catalysis and materials science .

Biological Activity

2-Methoxy-N-(pentan-2-YL)aniline is a compound of interest due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-Methoxy-N-(pentan-2-YL)aniline is C12H17NOC_{12}H_{17}NO, with a molecular weight of 193.27 g/mol. The compound features a methoxy group and a pentan-2-yl substituent attached to an aniline structure, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC12H17NOC_{12}H_{17}NO
Molecular Weight193.27 g/mol
IUPAC Name2-Methoxy-N-(pentan-2-YL)aniline
Canonical SMILESCC(C)N(c1ccc(OC)cc1)C

Biological Activity

Research indicates that 2-Methoxy-N-(pentan-2-YL)aniline exhibits notable biological activities, including:

  • Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing antimicrobial agents.
  • Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals, indicating potential as an antioxidant. This property may contribute to its protective effects against oxidative stress-related diseases.
  • Enzyme Inhibition : Preliminary studies suggest that 2-Methoxy-N-(pentan-2-YL)aniline may inhibit certain enzymes involved in metabolic pathways, which could have implications for therapeutic applications in metabolic disorders.

The biological activity of 2-Methoxy-N-(pentan-2-YL)aniline is primarily attributed to its ability to interact with specific molecular targets:

  • Interaction with Enzymes : The compound may act as a reversible inhibitor of enzymes, altering their activity and thereby affecting metabolic processes.
  • Cell Membrane Interaction : Its lipophilic nature allows it to penetrate cell membranes, facilitating interactions with intracellular targets and potentially altering cellular signaling pathways.
  • Radical Scavenging : The methoxy group is believed to contribute to the radical scavenging ability, enhancing the compound's antioxidant capacity.

Case Studies and Research Findings

Several studies have investigated the biological activities of 2-Methoxy-N-(pentan-2-YL)aniline:

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that derivatives of anilines, including 2-Methoxy-N-(pentan-2-YL)aniline, exhibited significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains, indicating effective concentrations for therapeutic use.
  • Antioxidant Activity Assessment : Research conducted using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays demonstrated that the compound effectively reduced DPPH radicals, confirming its antioxidant properties.

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